molecular formula C24H45ClO3 B14399954 1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane CAS No. 89878-91-1

1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane

Cat. No.: B14399954
CAS No.: 89878-91-1
M. Wt: 417.1 g/mol
InChI Key: TUQYBDYODMUAPN-UHFFFAOYSA-N
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Description

1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane is a synthetic organic compound characterized by a cyclopropane ring substituted with a chlorinated trimethoxyethylidene group and a hexadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane typically involves the reaction of a suitable cyclopropane precursor with chlorinated trimethoxyethylidene reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the product using techniques like distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or partially reduced products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane can be compared with other similar compounds, such as:

    1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane: Similar structure but with a shorter alkyl chain.

    Cyclopropane, 1-(1-chloro-2,2,2-trimethoxyethylidene)-2,3-dimethyl: Contains additional methyl groups on the cyclopropane ring.

Properties

CAS No.

89878-91-1

Molecular Formula

C24H45ClO3

Molecular Weight

417.1 g/mol

IUPAC Name

1-(1-chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane

InChI

InChI=1S/C24H45ClO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-20-22(21)23(25)24(26-2,27-3)28-4/h21H,5-20H2,1-4H3

InChI Key

TUQYBDYODMUAPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1CC1=C(C(OC)(OC)OC)Cl

Origin of Product

United States

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